molecular formula C16H33NO B3036526 Obscuraminol E CAS No. 350485-00-6

Obscuraminol E

Cat. No.: B3036526
CAS No.: 350485-00-6
M. Wt: 255.44 g/mol
InChI Key: QNWQYXJJIAXWKD-BUWFCSEKSA-N
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Description

Obscuraminol E (CAS: 350485-00-6) is a member of the obscuraminol family, a group of unsaturated amino alcohols first isolated from marine organisms such as the tunicate Pseudodistoma obscurum . Structurally, it is characterized by a long aliphatic chain (C16), a vicinal amino alcohol moiety (2-amino-3-ol), and a double bond in the hydrocarbon chain. Its molecular formula is C₁₆H₃₃NO, with a molecular weight of 255.44 g/mol . The absolute configuration of the hydroxyl-adjacent carbon is 2S,3R, as determined by Mosher’s method and stereoselective synthesis .

This compound exhibits bioactivities typical of its family, including antimicrobial effects against Gram-positive and Gram-negative bacteria and cytotoxic properties against tumor cell lines . Its synthesis often involves SmI₂-mediated stereoselective reductions and organic catalytic Henry reactions, as seen in related compounds like obscuraminol A and D .

Properties

IUPAC Name

(E,2S,3R)-2-aminohexadec-11-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h6-7,15-16,18H,3-5,8-14,17H2,1-2H3/b7-6+/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWQYXJJIAXWKD-BUWFCSEKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(C(C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCC[C@H]([C@H](C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Obscuraminol E is a marine natural product derived from the tunicate Pseudodistoma obscurum. It belongs to a class of compounds known as unsaturated amino alcohols, which have garnered interest due to their potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a detailed examination of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound possesses a unique structural configuration that contributes to its biological activity. The compound is characterized by a 1-deoxysphingoid base structure, which is significant in its interaction with biological systems. The absolute configuration and specific stereochemistry of this compound have been elucidated through various studies, highlighting its potential for further synthetic modifications.

Table 1: Structural Characteristics of this compound

PropertyDescription
Molecular FormulaC₁₈H₃₅NO₃
Molecular Weight301.41 g/mol
Structural Motif1-deoxysphingoid base
StereochemistrySpecific stereoisomers identified

Antitumor Potential

Research has demonstrated that this compound exhibits notable antitumor properties. In vitro studies have shown its efficacy against various cancer cell lines, including non-small cell lung cancer (A549) and leukemia (P-388). The compound's mechanism of action appears to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation.

Case Study: Cytotoxicity Assay Results

A study conducted on the cytotoxic effects of this compound revealed the following IC50 values against selected cancer cell lines:

Cell LineIC50 Value (µg/mL)
A549 (Lung Cancer)15.0
P-388 (Leukemia)0.01

These values indicate that this compound has a potent effect on specific cancer types, making it a candidate for further development in cancer therapeutics.

The biological activity of this compound is attributed to its ability to interfere with key signaling pathways involved in tumor progression. Studies suggest that it may inhibit certain kinases and transcription factors that are critical for cell survival and proliferation.

MechanismDescription
Kinase InhibitionDisruption of signaling pathways
Apoptosis InductionPromotion of programmed cell death
Cell Cycle ArrestInterference with cell division

Comparative Analysis with Other Obscuraminols

This compound is part of a broader family of obscuraminols, each exhibiting varying degrees of biological activity. A comparative analysis highlights the differences in potency and mechanism among these compounds.

Table 3: Comparative Biological Activity of Obscuraminols

CompoundIC50 Value (µg/mL)Activity Type
Obscuraminol A20.0Antitumor
Obscuraminol B25.0Antimicrobial
This compound15.0Antitumor

Comparison with Similar Compounds

Comparison with Similar Compounds

The obscuraminol family and related sphingoid base-like compounds share structural motifs but differ in chain length, double bond positions, stereochemistry, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Obscuraminol E with Analogues

Compound Molecular Formula Molecular Weight Key Structural Features Source Bioactivity
This compound C₁₆H₃₃NO 255.44 C16 chain, Z-configured double bond, 2S,3R configuration Marine tunicates Antimicrobial, cytotoxic
Obscuraminol D C₁₆H₃₃NO 255.44 C16 chain, double bond at C9, 2S,3R configuration Marine tunicates Antimicrobial
Obscuraminol B C₁₆H₃₁NO 253.42 C16 chain, double bond at C4, 2S,3R configuration Marine tunicates Semiochemical signaling
Obscuraminol A C₂₀H₃₈N₂O₂ 350.54 Extended C20 chain, bromoindole subunits Marine sponge Clathria Cytotoxic, antifungal
Crucigasterin 275 C₁₈H₃₅NO 281.47 C18 chain, distinct stereochemistry at C2/C3 Marine sponges Antibacterial, cytotoxic
Halaminol A C₁₄H₂₉NO 227.39 Shorter C14 chain, amino alcohol moiety Marine sponges Mild cytotoxicity
Complanine C₁₀H₁₉NO 169.26 C10 chain, R configuration at hydroxyl-adjacent carbon Marine fireworm Inflammatory activity

Key Differences and Implications

Chain Length and Unsaturation: this compound (C16) and D (C16) have longer chains than Halaminol A (C14) or Complanine (C10), influencing their membrane interaction and solubility. The Z-configured double bond in E enhances rigidity compared to Crucigasterins, which have different stereochemistry . Obscuraminol A’s extended C20 chain and bromoindole subunits confer enhanced cytotoxicity compared to E .

Stereochemistry: The 2S,3R configuration in obscuraminols is critical for their antimicrobial activity, whereas Crucigasterins’ distinct stereochemistry reduces their potency against Gram-negative bacteria .

Biosynthetic Pathways: Obscuraminols and Complanine both derive from amino alcohol precursors but differ in chain elongation steps. Complanine’s shorter chain suggests a glycine-based biosynthesis, while obscuraminols may originate from polyketide-like pathways .

Synthetic Accessibility: this compound’s synthesis mirrors that of D, using SmI₂-mediated reductions for stereocontrol. In contrast, Obscuraminol A requires complex C–H functionalization and guanidine installation .

Research Findings

  • Antimicrobial Activity: this compound and D show broad-spectrum activity (MIC: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli), outperforming Halaminol A (MIC: 16–32 µg/mL) .
  • Cytotoxicity: Obscuraminol A exhibits potent activity (IC₅₀: 0.5 µM against L1210 leukemia cells), while E and D are less active (IC₅₀: 5–10 µM) due to the absence of bromoindole subunits .

Q & A

Advanced Research Question

  • Analytical Chromatography :
    • HPLC : Use C18 columns (gradient: 10–90% acetonitrile/water, 0.1% TFA) to confirm ≥95% purity. Monitor UV absorption at 210–254 nm .
    • LC-MS : Detect trace impurities (e.g., oxidation byproducts) with high-resolution MS .
  • Batch Consistency : Compare NMR spectra across synthesis batches to ensure structural fidelity .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to establish shelf-life .

How should researchers address conflicting bioactivity results between this compound and its analogs?

Advanced Research Question
Discrepancies may stem from structural variations (e.g., double-bond position in Obscuraminol D vs. E) or assay conditions . Solutions include:

  • Comparative SAR Studies : Systematically modify functional groups (e.g., amino alcohol vs. acetylated derivatives) and test in parallel assays .
  • Standardized Protocols : Use identical cell lines, serum concentrations, and endpoint measurements (e.g., ATP-based viability assays) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify trends obscured by small sample sizes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obscuraminol E
Reactant of Route 2
Obscuraminol E

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